叔丁基3-(甲基氨基甲酰基)哌啶-1-羧酸酯

描述

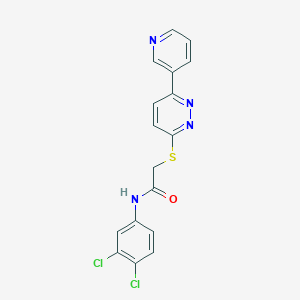

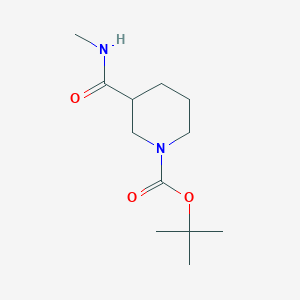

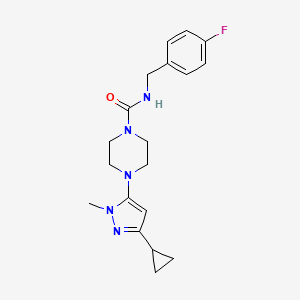

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It has a molecular weight of 242.315 Da . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is substituted at the 3-position with a methylcarbamoyl group and at the 1-position with a tert-butyl carboxylate group .Physical And Chemical Properties Analysis

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate has a density of 1.1±0.1 g/cm3 . It has a boiling point of 343.8±52.0 °C at 760 mmHg . The compound is solid in form .科学研究应用

合成和中间体应用

叔丁基3-(甲基氨基甲酰基)哌啶-1-羧酸酯及其衍生物已在有机合成领域得到广泛研究,作为各种生物活性化合物的关键中间体。例如:

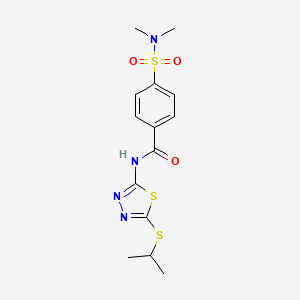

凡德他尼中间体: 衍生物叔丁基4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯是合成凡德他尼(一种用于癌症治疗的药物)的关键中间体。其合成涉及酰化、磺化和取代等步骤,总收率为20.2% (Wang, Wang, Tang, & Xu, 2015).

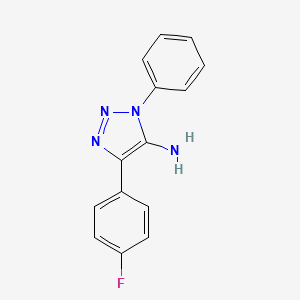

克唑替尼中间体: 另一种衍生物,叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,对于合成抗癌药物克唑替尼非常重要。该合成使用叔丁基-4-羟基哌啶-1-羧酸酯作为起始原料,收率为49.9% (Kong et al., 2016).

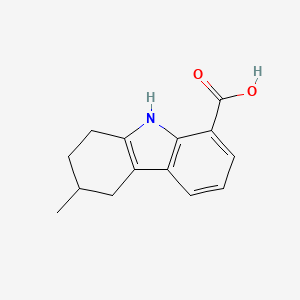

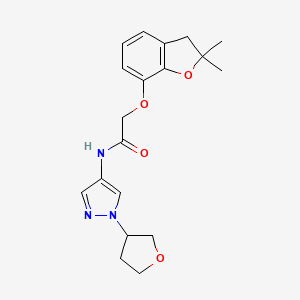

伤害感受素拮抗剂合成: 已开发出一种用于1-叔丁基3-甲基(3R,4R)-4-(2-氧代-2,3-二氢-1H-苯并咪唑-1-基)哌啶-1,3-二羧酸酯(伤害感受素拮抗剂的中间体)的不对称合成方法。该方法适用于大规模操作,可得到对映体纯化合物 (Jona et al., 2009).

结构和化学表征

一些研究专注于叔丁基3-(甲基氨基甲酰基)哌啶-1-羧酸酯衍生物的结构和化学表征,突出了它们在各种化学应用中的潜力:

晶体结构分析: (E)-叔丁基4-[3-(二甲氨基)丙烯酰基]哌啶-1-羧酸酯与甲基肼反应形成具有1-甲基-1H-吡唑-5-基取代基的化合物。本研究提供了对这类衍生物晶体结构的见解 (Richter et al., 2009).

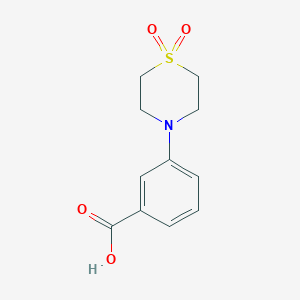

防腐性能: 研究新型叔丁基4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯在1M HCl中对碳钢的防腐蚀性能表明了有希望的结果。该化合物表现出有效的缓蚀作用,突出了其在材料科学中的潜在应用 (Praveen et al., 2021).

生物应用

叔丁基3-(甲基氨基甲酰基)哌啶-1-羧酸酯的一些衍生物已在生物应用中显示出潜力:

- 生物学评估: 对叔丁基4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯的合成、表征、X射线衍射研究和生物学评估的研究表明其具有中等驱虫活性,表明其在制药应用中的潜力 (Sanjeevarayappa et al., 2015).

安全和危害

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

属性

IUPAC Name |

tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-5-6-9(8-14)10(15)13-4/h9H,5-8H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIWRTIXNJHJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2635914.png)

![Ethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2635916.png)

![3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2635920.png)

![Methyl 3-{[(4-chlorophenyl)carbamoyl]amino}-4-methylthiophene-2-carboxylate](/img/structure/B2635922.png)

![(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B2635925.png)

![2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2635926.png)